2-(4-Bromophenyl)-2-methylpropan-1-ol
Overview
Description
2-(4-Bromophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-methylpropan-1-ol typically involves the reaction of 4-bromobenzyl chloride with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromophenyl)-2-methylpropan-1-one or 2-(4-bromophenyl)-2-methylpropanoic acid.
Reduction: Formation of 2-phenyl-2-methylpropan-1-ol.
Substitution: Formation of 2-(4-aminophenyl)-2-methylpropan-1-ol or 2-(4-thiophenyl)-2-methylpropan-1-ol.
Scientific Research Applications
2-(4-Bromophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-methylpropan-1-ol
- 2-(4-Fluorophenyl)-2-methylpropan-1-ol
- 2-(4-Methylphenyl)-2-methylpropan-1-ol
Uniqueness
2-(4-Bromophenyl)-2-methylpropan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHZLLZSLJJFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297658 | |
Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32454-37-8 | |
Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32454-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-β,β-dimethylbenzeneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601297658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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